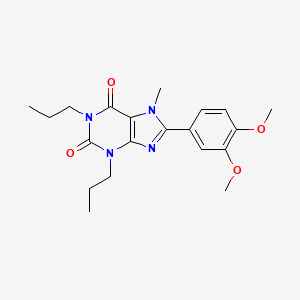

8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione

Descripción general

Descripción

KF 17837S is an adenosine A(2a) receptor antagonists, which is potential therapeutic and neuroprotective effects in Parkinson's disease.

Aplicaciones Científicas De Investigación

Neurological Research

KF 17837S is used as a selective antagonist radioligand for the adenosine A2A receptor, which is examined for its potential in neurological studies, particularly in the context of Parkinson’s disease and other movement disorders .

Endocrinology and Metabolic Disease

As an A2aR antagonist, KF 17837S has implications in the research of endocrine and metabolic diseases, although specific applications in this field require further exploration .

Pharmacological Studies

The compound’s role as an adenosine A2A receptor antagonist makes it valuable for pharmacological research, especially in understanding receptor functions and drug interactions .

Behavioral Studies

KF 17837S has been shown to reverse locomotor suppression and tremulous jaw movements induced by haloperidol in rats, suggesting its potential use in studying drug effects on behavior .

Neurotransmitter Release Studies

Research involving KF 17837S has explored its effects on neurotransmitter release, such as the modulation of gamma-aminobutyric acid (GABA) from nerve terminals, which is significant for understanding synaptic transmission .

Mecanismo De Acción

Target of Action

The primary target of KF 17837S is the Adenosine A2a receptor (A2aR) . This receptor plays a crucial role in the nervous system and metabolic diseases .

Mode of Action

KF 17837S acts as an antagonist to the Adenosine A2a receptor . This means it binds to the A2aR, blocking its normal function and preventing any downstream effects that would typically result from its activation.

Biochemical Pathways

The compound’s antagonistic action on the A2aR affects the extracellular 3’,5’-cAMP-adenosine pathway . This pathway involves the conversion of extracellular 3’,5’-cAMP to 5’-AMP and adenosine on the cell surface, which could generate adenosine in the biophase of glomerular mesangial cells (GMCs) receptors .

Result of Action

The antagonistic action of KF 17837S on the A2aR leads to the inhibition of cell growth . Specifically, it has been observed to inhibit all indices of cell growth in human GMCs, including cell proliferation, DNA synthesis, collagen synthesis, and mitogen-activated protein kinase activity .

Propiedades

IUPAC Name |

8-(3,4-dimethoxyphenyl)-7-methyl-1,3-dipropylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-6-10-23-18-16(19(25)24(11-7-2)20(23)26)22(3)17(21-18)13-8-9-14(27-4)15(12-13)28-5/h8-9,12H,6-7,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUNYKAEJIVAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165151 | |

| Record name | KF 17837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152881-18-0 | |

| Record name | KF 17837 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152881180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KF 17837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

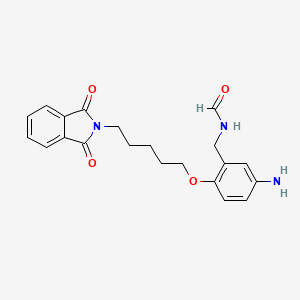

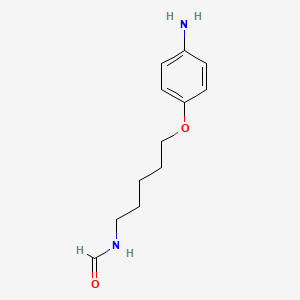

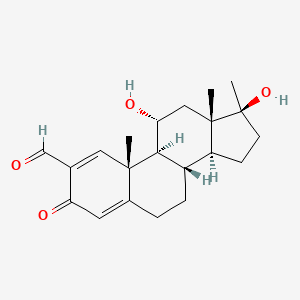

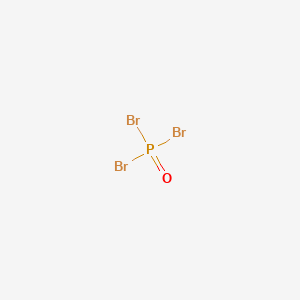

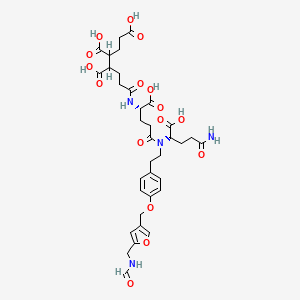

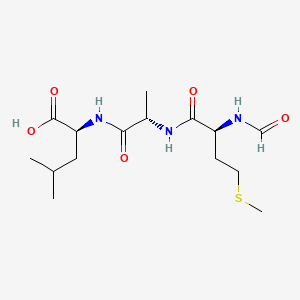

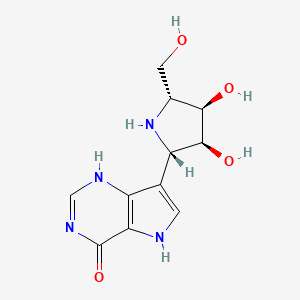

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.